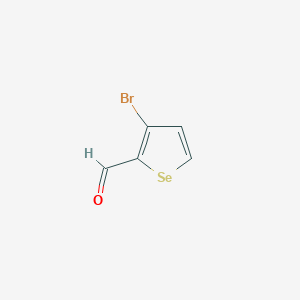
3-Bromoselenophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoselenophene-2-carbaldehyde is an organoselenium compound that features a selenophene ring substituted with a bromine atom at the third position and an aldehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoselenophene-2-carbaldehyde typically involves the bromination of selenophene derivatives. One common method is the bromination of selenophene-2-carbaldehyde using N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF) under dark conditions to prevent unwanted side reactions . The reaction yields this compound as a white solid with a high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromoselenophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: 3-Bromoselenophene-2-carboxylic acid.
Reduction: 3-Bromoselenophene-2-methanol.
Scientific Research Applications
3-Bromoselenophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: Its derivatives are studied for potential biological activities, including anticancer, antibacterial, and antioxidant properties.
Materials Science: Used in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Bromoselenophene-2-carbaldehyde depends on its specific application. In biological systems, its activity is often related to the presence of the selenophene ring, which can interact with various molecular targets and pathways. For example, organoselenium compounds are known to exhibit antioxidant activity by scavenging free radicals and modulating oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene-2-carbaldehyde: Similar structure but with a sulfur atom instead of selenium.
3-Bromofuran-2-carbaldehyde: Similar structure but with an oxygen atom instead of selenium.
3-Bromopyrrole-2-carbaldehyde: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
3-Bromoselenophene-2-carbaldehyde is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced biological activity and unique electronic properties, making them valuable in various research and industrial applications .
Properties
CAS No. |
23688-04-2 |
|---|---|
Molecular Formula |
C5H3BrOSe |
Molecular Weight |
237.95 g/mol |
IUPAC Name |
3-bromoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrOSe/c6-4-1-2-8-5(4)3-7/h1-3H |
InChI Key |
LBSSWAQNXXKKAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


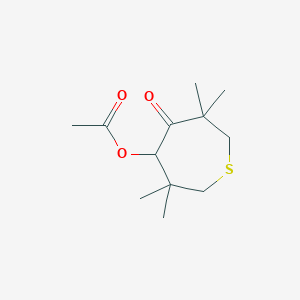


![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)


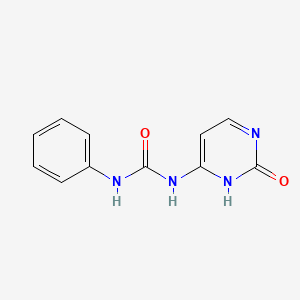
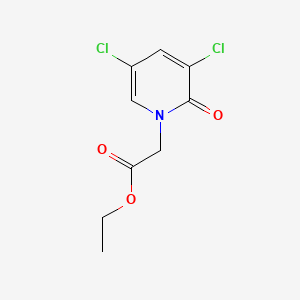
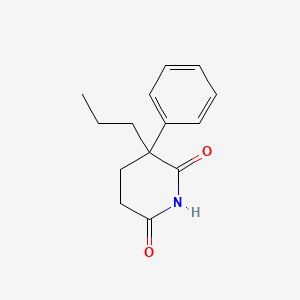

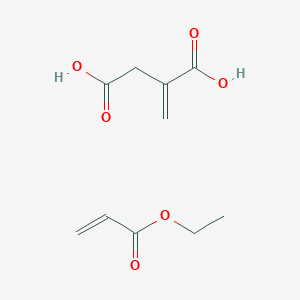
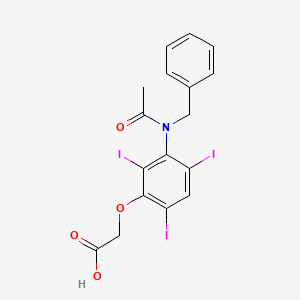
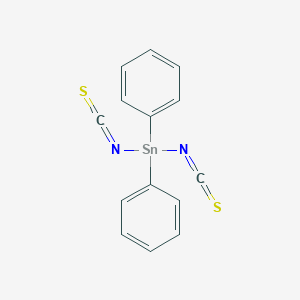
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
